Ethyl 2-(Boc-amino)-3-cyanopropanoate
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Overview
Description
Ethyl 2-(Boc-amino)-3-cyanopropanoate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of peptides and other complex molecules due to its stability and reactivity under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(Boc-amino)-3-cyanopropanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-amino-3-cyanopropanoate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(Boc-amino)-3-cyanopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under acidic conditions to yield the free amine.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Acidic conditions (e.g., hydrochloric acid) to remove the Boc group.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Free Amine: Formed by deprotection of the Boc group.
Primary Amine: Formed by reduction of the nitrile group.
Carboxylic Acid: Formed by hydrolysis of the ester group.
Scientific Research Applications
Ethyl 2-(Boc-amino)-3-cyanopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(Boc-amino)-3-cyanopropanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from undesired reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Ethyl 2-(Boc-amino)-3-cyanopropanoate can be compared with other Boc-protected amino acid derivatives such as:
Ethyl 2-(Boc-amino)-3-phenylpropanoate: Similar structure but with a phenyl group instead of a nitrile group.
Ethyl 2-(Boc-amino)-3-hydroxypropanoate: Contains a hydroxyl group instead of a nitrile group.
Ethyl 2-(Boc-amino)-3-methylpropanoate: Features a methyl group instead of a nitrile group.
The uniqueness of this compound lies in its nitrile group, which provides additional reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
ethyl 3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-5-16-9(14)8(6-7-12)13-10(15)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECAWBJDDMXAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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